3-Ethoxy-2-methoxycyclobutan-1-amine
Description
Overview of Four-Membered Carbocyclic Systems in Contemporary Organic Synthesis
Four-membered carbocyclic systems, or cyclobutanes, are a unique class of molecules that have garnered considerable interest in modern organic synthesis. researchgate.net Historically, their synthesis was considered challenging due to the inherent ring strain of approximately 26 kcal/mol. nih.gov This strain arises from a combination of angle strain, with bond angles deviating from the ideal 109.5° for sp³ hybridized carbons, and torsional strain from eclipsing hydrogen atoms. libretexts.orgmasterorganicchemistry.com However, this inherent strain also makes them valuable synthetic intermediates, as the ring can be opened under various conditions to yield more complex acyclic structures. researchgate.net
Contemporary synthetic methods have made the creation of cyclobutane (B1203170) derivatives more accessible. nih.gov Techniques such as [2+2] cycloadditions, particularly photochemical methods, are cornerstone strategies for constructing the cyclobutane core. researchgate.netvanderbilt.edu The development of new catalytic methods continues to expand the toolkit available to chemists for synthesizing these structures. researchgate.net This increased accessibility has allowed for the broader exploration of cyclobutanes in various chemical disciplines.
The rigid, puckered conformation of the cyclobutane ring provides a well-defined three-dimensional structure. libretexts.orgpharmablock.com Unlike more flexible acyclic or larger cyclic systems, the substituents on a cyclobutane ring are held in relatively fixed spatial arrangements. This conformational rigidity is a key feature that is exploited in various applications, from materials science to medicinal chemistry. pharmablock.com
Significance of Functionalized Cyclobutane Derivatives as Advanced Molecular Scaffolds
Functionalized cyclobutane derivatives are increasingly recognized as advanced molecular scaffolds, particularly in the field of drug discovery. researchgate.netnih.gov The unique three-dimensional architecture of the cyclobutane ring allows it to serve as a non-planar, sp³-rich core, a desirable feature for moving away from the "flat" structures of many traditional aromatic-based drugs. researchgate.net This three-dimensionality can lead to improved binding affinity and selectivity for biological targets. nih.gov
One of the most significant advantages of incorporating a cyclobutane scaffold is the ability to impose conformational restriction on a molecule. ru.nl By replacing flexible linkers with a rigid cyclobutane core, chemists can lock a molecule into a specific bioactive conformation, which can enhance its potency and reduce off-target effects. ru.nl This strategy has been employed to improve various drug properties, including metabolic stability, by blocking sites that are susceptible to metabolism. nih.gov
The cyclobutane framework can also act as a bioisostere for other chemical groups, such as phenyl rings or geminal dimethyl groups, while offering improved physicochemical properties. nih.gov For instance, replacing a planar aromatic ring with a saturated cyclobutane can increase water solubility and alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The strategic placement of functional groups on the cyclobutane scaffold allows for precise control over the orientation of pharmacophoric elements, enabling the design of highly specific and effective therapeutic agents. pharmablock.com
Contextualization of Alkoxy and Amino Functionalization within Cyclobutane Ring Systems
The presence of alkoxy (such as methoxy (B1213986) and ethoxy) and amino functional groups on a cyclobutane ring, as seen in 3-Ethoxy-2-methoxycyclobutan-1-amine, imparts specific chemical properties and synthetic potential to the molecule. These functional groups are pivotal in determining the reactivity, polarity, and biological interactions of the cyclobutane derivative.
Alkoxy groups, being electron-donating, can influence the electronic properties of the cyclobutane ring and participate in hydrogen bonding as acceptors. Their presence can also affect the metabolic stability of the molecule. In synthetic chemistry, alkoxy-activated cyclobutanes have been explored in cycloaddition reactions, demonstrating their utility as versatile building blocks. researchgate.net
The amino group introduces a basic center into the molecule and a site for nucleophilic reactions. smolecule.com This functionality is crucial for forming salts, which can improve the solubility and handling of the compound. The amine can also serve as a key attachment point for building larger, more complex molecules. The synthesis of 2-aminocyclobutanone derivatives from various nitrogen nucleophiles highlights the importance of this functionalization pattern in creating diverse chemical libraries. luc.eduluc.edu
Chemical Data for this compound
| Property | Value |
| CAS Number | 1461868-82-5 |
| Molecular Formula | C₇H₁₅NO₂ |
| IUPAC Name | This compound |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-ethoxy-2-methoxycyclobutan-1-amine |
InChI |
InChI=1S/C7H15NO2/c1-3-10-6-4-5(8)7(6)9-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
LYTAJHREUJLHGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1OC)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethoxy 2 Methoxycyclobutan 1 Amine and Analogous Derivatives
Retrosynthetic Analysis and Strategic Disconnections for Cyclobutane (B1203170) Amines
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 3-Ethoxy-2-methoxycyclobutan-1-amine, several strategic disconnections can be envisioned to access viable synthetic routes.
A primary disconnection strategy involves the C-N bond of the amine, leading back to a functionalized cyclobutanone (B123998) or cyclobutanol (B46151) precursor. The amino group can be introduced in a late-stage transformation via methods such as reductive amination of a cyclobutanone, nucleophilic substitution on a cyclobutyl halide or sulfonate, or through a Curtius, Hofmann, or Schmidt rearrangement of a cyclobutanecarboxylic acid derivative.
Another key disconnection focuses on the formation of the cyclobutane ring itself. The most prominent approach for this is the [2+2] cycloaddition reaction, which involves the combination of two two-carbon components. In the context of this compound, this could involve the cycloaddition of an enol ether with a ketene (B1206846) acetal (B89532) or another appropriately substituted olefin. The ethoxy and methoxy (B1213986) groups can be envisioned as being present on one of the olefinic precursors, guiding the regiochemistry of the cycloaddition.
Further disconnections can target the C-O bonds of the ether functionalities. These groups could be introduced via nucleophilic substitution reactions on a di- or tri-functionalized cyclobutane core. For example, a dihalocyclobutane could undergo sequential substitution with methoxide (B1231860) and ethoxide anions.
A plausible retrosynthetic pathway is outlined below:
Figure 1: Plausible retrosynthetic disconnections for this compound.| Disconnection | Precursor | Forward Reaction |
| C-N Bond | 3-Ethoxy-2-methoxycyclobutanone | Reductive Amination |
| Cyclobutane Ring | Ethoxyethene and Methoxyketene Acetal | [2+2] Cycloaddition |
| C-O Bonds | 1,2,3-Trifunctionalized Cyclobutane | Nucleophilic Substitution |
Stereoselective Synthesis of this compound
Achieving the desired stereochemistry is paramount in the synthesis of complex molecules. For this compound, with its multiple stereocenters, stereoselective methods are essential.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several powerful strategies have been developed for the asymmetric synthesis of cyclobutane derivatives. mdpi.com
Catalytic Asymmetric [2+2] Cycloaddition: The use of chiral catalysts, such as transition metal complexes or organocatalysts, can induce enantioselectivity in [2+2] cycloaddition reactions. mdpi.com For instance, a chiral Lewis acid could coordinate to one of the olefinic partners, creating a chiral environment that directs the approach of the second olefin, leading to the formation of an enantioenriched cyclobutane product.
Enzymatic Resolutions: Kinetic resolution of a racemic mixture of a cyclobutane intermediate can be achieved using enzymes. For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic cyclobutanol precursor, allowing for the separation of the acylated and unreacted enantiomers.
Asymmetric Hydrogenation: The asymmetric hydrogenation of a cyclobutene (B1205218) precursor bearing the necessary functional groups could establish one or more stereocenters with high enantiomeric excess.
Once the cyclobutane ring is formed, the introduction of functional groups must be controlled to achieve the desired relative stereochemistry.
Substrate-Controlled Diastereoselectivity: The existing stereocenters on the cyclobutane ring can direct the stereochemical outcome of subsequent reactions. For example, the reduction of a cyclobutanone can be highly diastereoselective, with the hydride reagent attacking from the less sterically hindered face.
Reagent-Controlled Diastereoselectivity: The choice of reagents can also influence the diastereoselectivity. For instance, the epoxidation of a cyclobutene can proceed with different facial selectivity depending on whether a peroxy acid or a metal-based epoxidation catalyst is used.
The diastereoselective synthesis of functionalized cyclobutanes has been demonstrated in the preparation of fulleropyrrolidines from chiral cyclobutane precursors. acs.orgnih.gov
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct a stereoselective reaction. wikipedia.org In the context of cyclobutane synthesis, a chiral auxiliary could be appended to one of the olefin partners in a [2+2] cycloaddition. After the formation of the cyclobutane ring, the auxiliary is removed, yielding an enantioenriched product.
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. For example, a carbohydrate or an amino acid could be elaborated into a chiral cyclobutane derivative, transferring its inherent chirality to the target molecule. nih.gov
Formation of the Cyclobutane Ring System
The construction of the four-membered cyclobutane ring is a key step in the synthesis of this compound. [2+2] cycloaddition reactions are the most powerful and widely employed methods for this purpose. numberanalytics.comnih.gov
[2+2] cycloaddition involves the union of two unsaturated components to form a cyclobutane ring. mdpi.comnih.govacs.orglibretexts.orgrsc.org
Thermal [2+2] Cycloadditions: These reactions are typically concerted and proceed under thermal conditions. fiveable.me The stereochemistry of the product is often dictated by the Woodward-Hoffmann rules. For the synthesis of highly substituted cyclobutanes, the use of ketenes or keteniminium salts with alkenes is a common strategy. libretexts.orgnih.gov
Photochemical [2+2] Cycloadditions: These reactions are initiated by the absorption of light, which excites one of the alkene partners to a higher energy state. acs.orgacs.org This excited state can then react with a ground-state alkene to form the cyclobutane ring. Photochemical [2+2] cycloadditions are particularly useful for the synthesis of complex, polycyclic systems. nih.gov
Catalytic [2+2] Cycloadditions: Transition metal catalysts, such as those based on iron, rhodium, or copper, can facilitate [2+2] cycloaddition reactions under milder conditions than thermal or photochemical methods. acs.orgacs.org These catalytic systems can also provide high levels of regio- and stereoselectivity.
| [2+2] Cycloaddition Type | Conditions | Key Features | Reference Example |
| Thermal | High Temperature | Concerted mechanism, stereospecific | Cycloaddition of ketenes with olefins libretexts.org |
| Photochemical | UV or Visible Light | Involves excited states, useful for complex systems | Intramolecular cycloaddition of diolefins acs.org |
| Catalytic | Transition Metal Catalyst | Mild conditions, high selectivity | Iron-catalyzed cycloaddition of dienes and alkenes acs.org |
Ring Contraction Methodologies (e.g., from Pyrrolidines)
A powerful and stereoselective approach for the synthesis of multisubstituted cyclobutanes involves the contraction of readily available pyrrolidine (B122466) precursors. nih.govnih.gov This methodology often proceeds through a nitrogen extrusion process, where a 1,1-diazene intermediate, generated from the corresponding N-aminopyrrolidine, expels dinitrogen gas to form a 1,4-biradical that subsequently collapses to the cyclobutane ring. acs.orgacs.org
Recent advancements in this area have utilized iodonitrene chemistry to facilitate the ring contraction of a wide range of pyrrolidines. nih.govnih.gov The reaction is typically mediated by hypervalent iodine reagents, which generate the necessary nitrene species in situ. A key advantage of this method is the high degree of stereospecificity observed, with the stereochemistry of the starting pyrrolidine being retained in the final cyclobutane product. acs.orgacs.org This stereoretention is attributed to the rapid C-C bond formation from the singlet 1,4-biradical intermediate. acs.org
The scope of this transformation is broad, accommodating various substituents on the pyrrolidine ring. nih.gov For instance, pyrrolidines bearing both electron-donating and electron-withdrawing aryl groups at the α-position can be successfully converted to their corresponding cyclobutane derivatives in good yields. acs.org
| Starting Pyrrolidine | Reagents | Product | Yield (%) | Reference |
| Substituted α-aryl pyrrolidines | HTIB, NH4Cl | Substituted aryl cyclobutanes | 42-88 | acs.org |
| N-aminated pyrrolidine | Standard conditions | Cyclobutane | 79 | acs.org |
| cis-pyrrolidine-2,5-dicarboxylate | Standard conditions | cis-cyclobutane | 39 | nih.gov |
This table presents a selection of reported yields for the ring contraction of various pyrrolidine derivatives to illustrate the scope of the methodology.
Cascade and Rearrangement-Based Cyclization Strategies
Cascade reactions, also known as tandem or domino reactions, offer an efficient means to construct complex molecular architectures like substituted cyclobutanes in a single synthetic operation. rsc.orgnih.gov These processes involve a sequence of intramolecular or intermolecular reactions where the product of the first reaction is a substrate for the next.
One notable example is the copper-catalyzed radical cascade reaction of simple cyclobutanes to synthesize highly functionalized cyclobutene derivatives. rsc.orgrsc.org This strategy involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds, all in one pot. rsc.orgrsc.org While this example modifies an existing cyclobutane, the principles of cascade reactions are broadly applicable to the initial construction of the ring. For instance, a cascade sequence initiated by an intramolecular aza-Prins reaction has been employed in the synthesis of natural products containing the bicyclo[3.3.1]nonene core, which incorporates a cyclobutane moiety. nih.govacs.org
Rearrangement reactions also play a crucial role in the synthesis of cyclobutane derivatives. These transformations can involve the reorganization of the carbon skeleton of a starting material to form the desired four-membered ring. The inherent strain energy of the cyclobutane ring can be a thermodynamic driving force in certain rearrangements of larger or more strained ring systems. acs.org
| Reaction Type | Key Features | Product Class | Reference |
| Radical Cascade | Copper-catalyzed, C-H bond cleavage | Functionalized cyclobutenes | rsc.orgrsc.org |
| Aza-Prins Cascade | Intramolecular, forms bicyclic systems | Bicyclo[3.3.1]nonene core | nih.govacs.org |
This table summarizes key features of cascade and rearrangement strategies for accessing cyclobutane-containing structures.
Introduction and Manipulation of Alkoxy and Amino Functionalities
The introduction of an amine functionality onto a cyclobutane ring is a critical step in the synthesis of this compound. Reductive amination is a widely used and versatile method for this purpose. wikipedia.orglibretexts.org This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comsigmaaldrich.com For the synthesis of the target molecule, a suitably substituted cyclobutanone would be the key precursor. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comcommonorganicchemistry.com
Another innovative approach for introducing amino groups is through strain-release amination. baranlab.org This strategy utilizes highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs), which can react with amines under mild conditions to afford functionalized cyclobutanes. rsc.orgchinesechemsoc.org The high strain energy of the BCB is released upon ring-opening, providing the thermodynamic driving force for the reaction. nih.gov This method is particularly attractive as it allows for the direct installation of an amine onto the cyclobutane core. baranlab.org
| Amination Method | Substrate | Key Reagents | Product | Key Features | Reference |
| Reductive Amination | Cyclobutanone | Amine, NaBH3CN or NaBH(OAc)3 | Cyclobutylamine | Two-step, one-pot process | wikipedia.orglibretexts.org |
| Strain-Release Amination | Bicyclo[1.1.0]butane | Amine, LiCl | Substituted Cyclobutylamine | Utilizes ring strain | baranlab.orgchinesechemsoc.org |
This table compares two prominent methods for the introduction of amine functionalities onto a cyclobutane ring.
The synthesis of this compound also requires the introduction of two distinct alkoxy groups. Standard etherification methods, such as the Williamson ether synthesis, can be applied to cyclobutanol precursors. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The sequential application of this method with different alkylating agents (e.g., methyl iodide and ethyl iodide) on a dihydroxycyclobutane precursor would allow for the controlled introduction of the methoxy and ethoxy groups. The regioselectivity of the etherification could be controlled through the use of protecting groups or by exploiting differences in the reactivity of the hydroxyl groups.
Novel Catalytic Approaches in Cyclobutane Synthesis
Transition metal catalysis has revolutionized the field of organic synthesis, and the construction of cyclobutane rings is no exception. researchgate.net Catalytic methods offer high efficiency, selectivity, and functional group tolerance. Transition metals can facilitate the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are essential for constructing and functionalizing the cyclobutane core. uq.edu.aunih.gov
For C-C bond formation, transition metal-catalyzed cross-coupling reactions are particularly powerful. nih.govbohrium.com For instance, Suzuki-Miyaura coupling reactions of potassium cyclobutyltrifluoroborates with aryl chlorides have been shown to proceed in good to excellent yields, providing a route to aryl-substituted cyclobutanes. organic-chemistry.org Similarly, nickel-catalyzed reactions have been developed for the formation of C-C bonds involving cyclobutane precursors. researchgate.net Theoretical studies have also been conducted to understand the activation of C-C bonds in cyclobutanes by transition metal atoms, with palladium showing low barriers for this process. osti.gov
Transition metal catalysis is also instrumental in the formation of C-heteroatom bonds. nih.govnumberanalytics.com Palladium-catalyzed C-N bond-forming reactions, for example, are widely used in the synthesis of pharmaceuticals and other complex molecules. numberanalytics.com Such methods could be adapted for the amination of appropriately functionalized cyclobutane precursors. The choice of the metal catalyst and the ligand is crucial for achieving high yields and selectivity in these transformations. nih.gov
| Catalytic Reaction | Metal Catalyst | Bond Formed | Substrate Example | Reference |
| Suzuki-Miyaura Coupling | Palladium | C-C | Potassium cyclobutyltrifluoroborate | organic-chemistry.org |
| C-C Bond Activation | Palladium, Rhodium | C-C | Cyclobutanones | researchgate.net |
| C-N Bond Formation | Palladium | C-N | Functionalized Cyclobutane | numberanalytics.com |
This table highlights some examples of transition metal-catalyzed reactions for C-C and C-heteroatom bond formation relevant to cyclobutane synthesis.
Organocatalysis and Biocatalysis in Stereoselective Cyclization and Functionalization
The construction of the cyclobutane core with specific stereochemistry is a significant synthetic challenge. Organocatalysis and biocatalysis have emerged as powerful tools to achieve high diastereo- and enantioselectivity in the formation and subsequent functionalization of four-membered rings. mdpi.comnih.gov These metal-free approaches offer sustainable alternatives to traditional metal-catalyzed reactions. mdpi.com
Organocatalysis
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of cyclobutane synthesis, organocatalysts have been instrumental in promoting stereoselective [2+2] cycloadditions, Michael additions, and aldol (B89426) reactions to build and functionalize the cyclobutane ring. mdpi.comrsc.org For instance, chiral secondary amine catalysts, such as derivatives of proline and imidazolidinone, can activate substrates through the formation of transient enamines or iminium ions. mdpi.comnih.gov This activation strategy allows for highly controlled cycloaddition reactions to construct nitrocyclobutanes with up to four contiguous stereocenters with excellent diastereo- and enantiomeric control. mdpi.com
Cinchona alkaloid-based bifunctional organocatalysts, which possess both a Brønsted base and a hydrogen-bond donor moiety, have been successfully employed in diastereo- and enantioselective Michael additions of 2-substituted cyclobutanones to nitroalkenes. nih.gov This method facilitates the creation of quaternary stereocenters at the α-position of the cyclobutanone ring. mdpi.comnih.gov Similarly, peptides containing proline and cyclobutane amino acids have been designed as organocatalysts for asymmetric aldol additions, where the chirality of the proline residue dictates the configuration of the final product. acs.orgnih.gov
Table 1: Examples of Organocatalytic Methods in Cyclobutane Synthesis and Functionalization
| Catalyst Type | Reaction | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Chiral Secondary Amine | [2+2] Cycloaddition | Enals, Alkenes | Construction of nitrocyclobutanes with four contiguous stereocenters; complete diastereo- and enantiocontrol. | mdpi.com |
| Imidazolidinone | α-Alkylation (SOMO) | Cyclobutanone, Allylsilane | Enantioselective α-functionalization to afford substituted cyclobutanones in good yield. | mdpi.com |
| Cinchona Alkaloid | Michael Addition | 2-Substituted Cyclobutanone, Nitroalkenes | Highly diastereo- and enantioselective creation of α-quaternary cyclobutanone centers. | mdpi.comnih.gov |
Biocatalysis
Biocatalysis leverages enzymes or whole microorganisms to perform highly selective chemical transformations. For cyclobutane derivatives, biocatalytic methods are particularly valuable for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure building blocks. mdpi.com A notable example is the use of Porcine Pancreatic Lipase (PPL) for the enantioselective resolution of racemic cyclobutanol derivatives. mdpi.com Through enzymatic transesterification, the lipase can selectively acylate one enantiomer, allowing for the separation of the optically pure ester and the remaining unreacted, optically pure alcohol. mdpi.com This approach highlights the ability of enzymes to discriminate between enantiomers with high precision, a task that can be challenging for traditional chemical catalysts. mdpi.com
Table 2: Biocatalytic Resolution of Cyclobutane Derivatives
| Enzyme | Reaction Type | Substrate | Products | Key Findings | Reference |
|---|
Integration of Flow Chemistry Techniques in Cyclobutane Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing for the synthesis of cyclobutane derivatives. nih.gov These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and superior scalability. nih.govucd.ieresearchgate.net
The synthesis of cyclobutanes often involves photochemical [2+2] cycloadditions, which can be inefficient and difficult to scale in batch reactors due to poor light penetration. nih.govucd.ie Flow chemistry elegantly solves this problem. By using continuous-flow reactors equipped with high-power Light Emitting Diodes (LEDs), photochemical cycloadditions between alkenes and alkynes can be performed efficiently to produce cyclobutene precursors. ucd.iealmacgroup.com This modern approach is more energy-efficient than using traditional mercury lamps and allows for the scalable production of multigram quantities of cyclobutenes in short residence times. ucd.iealmacgroup.com These cyclobutene products can then be readily hydrogenated, also in a flow system such as an H-Cube® reactor, to yield the desired highly substituted cyclobutane structures. almacgroup.com
Table 3: Application of Flow Chemistry in Cyclobutane Synthesis
| Reaction Type | Flow Setup | Key Advantages | Scale | Reference |
|---|---|---|---|---|
| Photochemical [2+2] Cycloaddition | Continuous flow reactor with 365 nm LED | Energy-efficient, short residence times (15 min), improved light penetration, scalable. | Multigram scale (5.5 g) | ucd.iealmacgroup.com |
| Hydrogenation | H-Cube® Mini reactor with Pd/C cartridge | Clean conversion of cyclobutenes to cyclobutanes. | Analytical scale | almacgroup.com |
| [2+2] Cycloaddition via Lithium Ynolates | Multi-step flow system | Avoids cryogenic conditions; safe handling of unstable intermediates; highly reproducible. | Not specified | rsc.org |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Ethoxy 2 Methoxycyclobutan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Ethoxy-2-methoxycyclobutan-1-amine. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while multi-dimensional NMR techniques are essential for establishing detailed connectivity and stereochemistry.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound.
Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY is expected to show correlations between the proton at C1 and the adjacent protons at C2 and C4. Similarly, the proton at C2 would correlate with the protons at C1 and C3, and the proton at C3 with the protons at C2 and C4. Within the ethoxy group, a correlation between the methylene (-OCH₂-) and methyl (-CH₃) protons would be observed. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps protons directly to their attached carbons. youtube.com This technique is vital for assigning the carbon signals in the ¹³C NMR spectrum. For instance, it would show a correlation between the amine-bearing methine proton and C1, the methoxy-bearing methine proton and C2, and so on for each C-H bond in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the placement of functional groups and for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include:
The methoxy (B1213986) protons (-OCH₃) to the C2 carbon of the cyclobutane (B1203170) ring.
The ethoxy methylene protons (-OCH₂-) to the C3 carbon of the cyclobutane ring.
The proton at C1 to carbons C2 and C4.
Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY is paramount for determining the stereochemistry of the molecule by identifying protons that are close to each other in space, irrespective of their bonding connectivity. For a substituted cyclobutane, NOESY can distinguish between cis and trans isomers. For example, if the amine group at C1 and the methoxy group at C2 are cis to each other, a NOESY correlation would be expected between the proton at C1 and the proton at C2. The absence of such a correlation might suggest a trans relationship.
A summary of the expected NMR data is presented in the interactive table below.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (¹H → ¹³C) |
| C1-H | 3.0 - 3.5 | 45 - 55 | C2, C4, C3 |
| C2-H | 3.8 - 4.2 | 75 - 85 | C1, C3, C4, -OCH₃ |
| C3-H | 3.9 - 4.3 | 70 - 80 | C2, C4, C1, -OCH₂CH₃ |
| C4-H₂ | 1.8 - 2.5 | 25 - 35 | C1, C2, C3 |
| -OCH₃ | 3.2 - 3.4 | 55 - 60 | C2 |
| -OCH₂CH₃ | 3.4 - 3.7 | 60 - 65 | C3, -OCH₂CH₃ |
| -OCH₂CH₃ | 1.1 - 1.3 | 14 - 18 | C3, -OCH₂CH₃ |
Dynamic NMR for Conformational Exchange and Ring Dynamics
The cyclobutane ring is not planar but exists in a puckered conformation. This puckering is dynamic, with the ring undergoing rapid inversion at room temperature. The presence of substituents on the ring can influence the energetics of this process. Dynamic NMR, which involves acquiring NMR spectra at different temperatures, can be used to study these conformational dynamics. By lowering the temperature, it may be possible to slow down the ring inversion to the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of the puckered ring. The coalescence of these signals as the temperature is raised can be analyzed to determine the energy barrier for the ring-flipping process.
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. thermofisher.com The spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. The presence of an amine group will be indicated by N-H stretching vibrations. The C-O bonds of the ether linkages and the C-H bonds of the alkyl portions will also produce distinct signals.
The following table summarizes the expected characteristic FT-IR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 (medium, two bands for -NH₂) |
| Bending | 1590 - 1650 (medium) | |
| Alkane (C-H) | Stretching | 2850 - 3000 (strong) |
| Bending | 1350 - 1470 (variable) | |
| Ether (C-O) | Stretching | 1050 - 1150 (strong) |
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. mt.com While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar, symmetric bonds. For this compound, the C-C bonds of the cyclobutane ring would be expected to show prominent Raman scattering.
Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. While not a standard characterization method, SERS could potentially be used to obtain a high-sensitivity vibrational fingerprint of this compound if required.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₅NO₂), the calculated exact mass of the neutral molecule is 145.1103 g/mol . HRMS can confirm this with a high degree of precision.
In addition to precise mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. wikipedia.org When the molecular ion is formed, it can break apart into smaller, charged fragments. The masses of these fragments provide clues to the molecule's structure. For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage: A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom. libretexts.org This would involve the loss of a substituent from the cyclobutane ring.
Loss of alkoxy groups: Cleavage of the C-O bonds could lead to the loss of the methoxy (•OCH₃) or ethoxy (•OCH₂CH₃) radicals.
Ring cleavage: The cyclobutane ring itself can fragment, for example, by retro-[2+2] cycloaddition, leading to the formation of smaller unsaturated molecules. youtube.com
The table below lists some of the plausible fragments and their calculated exact masses.
| Fragment Ion Formula | Proposed Origin | Exact Mass (m/z) |
| [C₇H₁₅NO₂]⁺• | Molecular Ion | 145.1103 |
| [C₇H₁₆NO₂]⁺ | Protonated Molecule [M+H]⁺ | 146.1176 |
| [C₆H₁₂NO]⁺ | Loss of •CH₃ from ethoxy | 114.0919 |
| [C₅H₁₀NO₂]⁺ | Loss of •C₂H₅ | 116.0694 |
| [C₆H₁₂N]⁺ | Loss of •OCH₃ | 100.1021 |
| [C₄H₈NO]⁺ | Alpha-cleavage with loss of C₃H₇ | 86.0606 |
X-ray Crystallography for Solid-State Structure and Conformational Insights of this compound
X-ray crystallography stands as a definitive technique for the elucidation of the three-dimensional atomic arrangement of crystalline solids. While a crystal structure for this compound has not been specifically reported in publicly accessible crystallographic databases, analysis of closely related substituted cyclobutane structures provides significant insights into its likely solid-state conformation and the stereochemical relationships between its substituents.
The inherent ring strain of the cyclobutane core dictates a non-planar, puckered conformation to alleviate torsional strain arising from eclipsing interactions between adjacent substituents. This puckering results in a "butterfly" geometry where one carbon atom deviates from the plane formed by the other three. The degree of this puckering and the preferred orientation of the substituents (axial or equatorial) are influenced by the electronic and steric demands of the functional groups attached to the ring.
For this compound, the interplay between the amino, methoxy, and ethoxy groups is expected to govern the conformational preference. In the solid state, intermolecular forces, particularly hydrogen bonding involving the amine group and potentially the oxygen atoms of the alkoxy groups, would play a crucial role in stabilizing a specific conformation within the crystal lattice.
To illustrate the typical crystallographic parameters of a related simple cyclobutane derivative, the data for cyclobutylamine hemihydrate is presented below. This provides a foundational understanding of the core cyclobutane unit's geometry. It is important to note that the bond lengths and angles for this compound will be influenced by the electronic effects of the -OCH3 and -OCH2CH3 groups.
Crystallographic Data for a Related Cyclobutylamine Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C4H9N·0.5H2O |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 14.048 |
| b (Å) | 5.209 |
| c (Å) | 14.489 |
| β (°) | 97.369 |
| Volume (ų) | 1051.5 |
In a hypothetical crystal structure of this compound, the substituents would likely adopt a pseudo-equatorial orientation to minimize steric hindrance. The precise bond lengths and angles would be influenced by the inductive effects of the electronegative oxygen and nitrogen atoms. For instance, the C-N and C-O bond lengths would be expected to be in the range of 1.47 Å and 1.43 Å, respectively, typical for such single bonds. The puckering of the cyclobutane ring would result in endocyclic torsion angles that deviate significantly from 0°, indicative of a non-planar structure.
The detailed conformational analysis, including the specific puckering angle and the torsional angles defining the orientation of the ethoxy and methoxy groups relative to the amine, would require a dedicated single-crystal X-ray diffraction study of this compound. Such an analysis would provide unequivocal evidence of its solid-state conformation and the intricate network of intermolecular interactions that dictate its crystal packing.
Mechanistic Organic Chemistry of 3 Ethoxy 2 Methoxycyclobutan 1 Amine
Ring-Opening Reactions of Substituted Cyclobutanes
The relief of ring strain is a primary driving force for the reactions of cyclobutane (B1203170) derivatives. chemistryviews.orgchemistrysteps.com This can be achieved through cleavage of one of the carbon-carbon bonds of the ring, leading to linear products. Such ring-opening reactions can be initiated by a range of reagents and conditions. Although unsubstituted cyclobutane is kinetically unreactive, the introduction of substituents can facilitate these transformations. chemistryviews.org
Acid- or Base-Catalyzed Ring Cleavage Mechanisms
Acidic or basic conditions can promote the cleavage of the cyclobutane ring, often by enhancing the electrophilicity of a ring carbon or by facilitating the formation of a more stable intermediate. researchgate.net
In the context of 3-Ethoxy-2-methoxycyclobutan-1-amine, acid catalysis would likely begin with the protonation of one of the heteroatoms—the nitrogen of the amine or one of the oxygens of the ether groups. Protonation of the amine would form an ammonium (B1175870) ion, which is a good leaving group. Subsequent intramolecular or intermolecular nucleophilic attack could then facilitate ring opening. Alternatively, protonation of an ether oxygen would make the adjacent carbon more electrophilic and susceptible to nucleophilic attack, which could also lead to ring cleavage.
Base-catalyzed mechanisms are also plausible, although typically less common for simple ethers and amines unless an adjacent activating group is present. In a study on a cyclobutane-fused lactone, base-catalyzed hydrolysis was shown to proceed via a BAC2 mechanism, involving nucleophilic attack on the carbonyl carbon. nih.gov While this compound lacks a carbonyl group, strong bases could potentially deprotonate a C-H bond, although this is generally a high-energy process.
| Catalyst | Proposed Initial Step for this compound | Consequence | Relevant General Mechanism |
| Acid (H⁺) | Protonation of the amine (-NH₂) or an ether oxygen (-OR) | Formation of a good leaving group (-NH₃⁺) or activation of an adjacent carbon | AAC2 (Acid-catalyzed hydrolysis) nih.gov |
| Base (OH⁻) | Potential for proton abstraction (less likely without activating groups) | Generation of a carbanion | BAC2 (Base-catalyzed nucleophilic addition followed by hydrolysis) nih.gov |
Nucleophilic and Electrophilic Induced Ring-Opening Pathways
The reactivity of substituted cyclobutanes is often dictated by the electronic nature of their substituents. Donor-acceptor (D-A) cyclobutanes, for instance, are particularly prone to nucleophilic ring-opening. nih.gov In these systems, an electron-donating group and an electron-accepting group are positioned on the ring, polarizing the C-C bonds and making them susceptible to cleavage.
For this compound, all substituents (amine, ethoxy, methoxy) are electron-donating. This electronic configuration does not create a classic D-A system. However, the ring can be opened by reaction with electrophiles. For example, treatment with a Lewis acid like AlCl₃ could coordinate to one of the oxygen or nitrogen atoms, activating the ring towards a Friedel-Crafts-type reaction with an electron-rich arene, leading to ring-opened products. chemistryviews.orgnih.govfigshare.com
Nucleophilic ring-opening could be induced if one of the substituents is first converted into a good leaving group. For example, diazotization of the primary amine would generate a highly unstable diazonium salt, which could depart as N₂ gas, leaving behind a cyclobutyl cation. This cation would be highly prone to rearrangement and ring-opening, as discussed in section 5.2.1.
| Reagent Type | Interaction with this compound | Result |
| Electrophile (e.g., Lewis Acid) | Coordination to N or O atoms | Activation of the ring, facilitating nucleophilic attack by another species (e.g., arenes, thiols) chemistryviews.orgnih.gov |
| Nucleophile | Generally unreactive unless a leaving group is present on the ring | Ring opening contingent on prior functionalization |
Rearrangement Reactions Involving the Cyclobutane Core
In addition to ring-opening, the strained cyclobutane ring can undergo rearrangements to form more stable cyclic systems, a process also driven by the release of ring strain.
Carbocation Rearrangements, including Ring Expansions
The formation of a carbocation on or adjacent to a cyclobutane ring often triggers a rapid rearrangement. masterorganicchemistry.com A particularly common and favorable rearrangement is ring expansion, where the four-membered ring expands to a five-membered cyclopentane (B165970) ring. chemistrysteps.com This process is driven by two key factors: the relief of the significant ring strain of the cyclobutane and the potential formation of a more stable (e.g., tertiary) carbocation. masterorganicchemistry.compearson.com
If this compound were treated with a reagent that could generate a carbocation at the C1 position (for instance, via diazotization of the amine), a 1,2-alkyl shift involving one of the ring C-C bonds would lead to a cyclopentyl cation. This rearrangement is a type of alkyl shift where the migrating group is part of the ring structure. chemistrysteps.com The subsequent capture of this new carbocation by a nucleophile would yield a substituted cyclopentane derivative.
| Intermediate | Driving Force | Rearrangement Type | Product Core |
| Cyclobutyl Cation | Relief of ring strain, formation of a more stable carbocation chemistrysteps.com | 1,2-Alkyl Shift | Cyclopentane |
Radical-Mediated Rearrangements
Radical chemistry has seen a resurgence, and radical-mediated rearrangements offer powerful methods for skeletal reorganization. rsc.org For cyclobutane systems, radical reactions can be initiated under various conditions, including photoredox catalysis. nih.govrsc.org
A radical generated at a position on the this compound ring could undergo rearrangement. For example, photoredox-mediated strategies have been developed that involve the strain-release addition of a radical to a strained system like a bicyclo[1.1.0]butane, followed by a nih.govnih.gov-rearrangement cascade to form polysubstituted cyclobutanes. nih.govrsc.orgrsc.org While this is a synthetic route to cyclobutanes, it highlights the utility of radical rearrangements involving strained rings. A radical formed on the cyclobutane ring of the target molecule could potentially trigger a ring-opening to a linear radical, which might then cyclize in a different manner or undergo other radical chain processes. rsc.org
| Initiation Method | Key Intermediate | Potential Transformation |
| Photoredox Catalysis nih.gov | Carbon-centered radical | Ring-opening to a stabilized radical, followed by further reaction |
| Radical Initiator (e.g., AIBN) | Carbon-centered radical | Cleavage of a C-C bond to relieve strain |
Stereochemical Dynamics and Inversion Barriers of the Cyclobutane Ring
The four-membered ring of this compound is not a static, planar structure. Instead, it exhibits complex stereochemical dynamics dominated by a phenomenon known as ring puckering. This puckering is a crucial factor in determining the molecule's three-dimensional shape, conformational preferences, and reactivity. The interconversion between these puckered forms is governed by a specific energy barrier, known as the inversion barrier.
Ring Puckering and Conformational Non-Planarity
A planar cyclobutane ring would suffer from significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms, as well as angle strain from its 90° bond angles deviating from the ideal sp³ tetrahedral angle of 109.5°. chemistrysteps.comlibretexts.org To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation. libretexts.org For unsubstituted cyclobutane, this puckering results in a dynamic equilibrium between two equivalent, bent conformations (of D₂d symmetry). nih.gov These two conformations can interconvert by passing through a higher-energy planar transition state (of D₄h symmetry). nih.gov This process of interconversion is commonly referred to as ring inversion or ring flipping. wikipedia.org
The energy difference between the puckered ground state and the planar transition state is the inversion barrier. For the parent cyclobutane molecule, this barrier has been determined with high accuracy through advanced computational studies.
Calculated Inversion Barrier for Unsubstituted Cyclobutane
| Computational Method | Inversion Barrier (cm⁻¹) | Inversion Barrier (kcal/mol) | Reference |
|---|---|---|---|
| High-level ab initio | 482 cm⁻¹ | ~1.38 kcal/mol | nih.govresearchgate.net |
| CCSD(T)/aug-cc-pVTZ | 498 cm⁻¹ | ~1.42 kcal/mol | nih.gov |
Influence of Substituents in this compound
The presence of three distinct substituents on the cyclobutane ring of this compound introduces significant complexity to its stereochemical dynamics.
Stereoisomerism : With three stereocenters at positions C1, C2, and C3, a total of 2³ = 8 stereoisomers (four pairs of enantiomers) are possible. The relative spatial arrangement (cis or trans) of the amine, methoxy (B1213986), and ethoxy groups defines each unique stereoisomer and dictates its preferred conformation.
Conformational Inequivalence : Unlike unsubstituted cyclobutane, the two puckered conformations of a substituted cyclobutane are generally not equivalent in energy. The puckering creates two distinct types of substituent positions: pseudo-axial and pseudo-equatorial. Similar to the well-understood dynamics of cyclohexane, bulky substituents preferentially occupy the more spacious pseudo-equatorial positions to minimize destabilizing steric interactions with other groups on the ring (analogous to 1,3-diaxial interactions). ucalgary.cayoutube.com Therefore, for any given stereoisomer of this compound, one puckered conformer will be lower in energy and thus more populated at equilibrium.
Modified Inversion Barrier : The energy barrier to ring inversion is also altered by substitution. The size and electronic nature of the substituents influence the stability of both the puckered ground state and the planar transition state. While specific experimental or computational data for this compound is not available, studies on other substituted cyclobutanes show how different groups affect the inversion barrier.
Comparative Ring Inversion Barriers of Substituted Cyclobutanes
| Compound | Inversion Barrier (kcal/mol) | Key Observations | Reference |
|---|---|---|---|
| Cyclobutane | ~1.4 kcal/mol | Baseline for comparison. | nih.govnih.gov |
| Chlorocyclobutane | - | Spectra indicate distinct equatorial and axial conformers, with the equatorial form being more stable. The barrier is sufficient to observe separate transitions. | aip.org |
| Bromocyclobutane | - | Similar to chlorocyclobutane, shows a preference for the equatorial conformer. | aip.org |
| Cyanocyclobutane | - | The molecule exists in a puckered conformation with a defined inversion potential. | aip.org |
For this compound, it is anticipated that the steric bulk of the ethoxy, methoxy, and amino groups would lead to a complex potential energy surface. The inversion barrier would be influenced by the need to move these groups through the planar transition state, where eclipsing interactions are maximized. The most stable ground-state conformation for any given stereoisomer will be the one that best accommodates the larger ethoxy and methoxy groups in pseudo-equatorial positions, minimizing steric strain.
Furthermore, the amine group itself introduces another dynamic process known as nitrogen inversion . This is a separate and typically much faster process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state, effectively inverting the stereochemistry at the nitrogen center. wikipedia.org The barrier for nitrogen inversion in simple acyclic amines is typically low (around 5-7 kcal/mol), allowing for rapid racemization at a nitrogen stereocenter unless it is constrained within a rigid ring system. wikipedia.orgstackexchange.com This adds another layer of conformational complexity to the molecule, distinct from the slower ring-puckering inversion.
Applications and Future Directions in Advanced Chemical Synthesis
3-Ethoxy-2-methoxycyclobutan-1-amine as a Versatile Synthetic Intermediate
As a synthetic building block, this compound provides a compact and functionally dense core. The primary amine serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, allowing for its conjugation to other molecular fragments. The ethoxy and methoxy (B1213986) groups contribute to the molecule's physicochemical properties and can influence its binding interactions in a biological context.
The rigid, non-planar structure of the cyclobutane (B1203170) ring is a key feature that chemists exploit to build intricate, three-dimensional molecules. Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane scaffold of this compound provides a conformationally restricted core. rsc.org This rigidity is instrumental in pre-organizing appended functional groups into well-defined spatial arrangements, which can be crucial for achieving high affinity and selectivity in molecular recognition events. The defined stereochemistry of the substituents on the cyclobutane ring allows for the synthesis of complex molecules with precise three-dimensional structures, which is a growing theme in the creation of functional molecules from diverse building blocks. mdpi.comosti.gov The development of synthetic methodologies for creating such spirocyclic and polycyclic systems incorporating cyclobutane is an area of increasing interest. researchgate.net
The concept of a molecular scaffold is central to modern chemistry, providing a foundational structure from which diverse libraries of compounds can be generated. mdpi.comosti.gov Rigid scaffolds are particularly valuable because they reduce the conformational entropy penalty upon binding to a biological target, potentially leading to higher affinity. biorxiv.org The cyclobutane core of this compound serves as an excellent rigid scaffold. By systematically modifying the amine, ethoxy, or methoxy groups, chemists can generate a library of related molecules that project functionality in precise vectors from the central ring. This systematic exploration of the chemical space around the cyclobutane core allows for the fine-tuning of a molecule's properties to achieve a desired biological activity or material characteristic. The unique puckered structure and the defined orientation of substituents make the cyclobutane ring a powerful tool for creating novel molecular shapes that are underrepresented in typical compound libraries. nih.govnih.gov
| Scaffold Property | Cyclohexane | Cyclopentane (B165970) | Cyclobutane |
| Conformation | Flexible (Chair, Boat) | Flexible (Envelope, Half-Chair) | Rigid (Puckered) |
| Ring Strain (kcal/mol) | ~0 | ~6 | ~26 |
| Key Advantage | Low strain, common | Moderate flexibility | Conformational rigidity, defined substituent vectors rsc.orgpharmablock.com |
| Application in Design | Mimicking aliphatic chains | Scaffolding | Rigidification, precise vector positioning nih.govnih.gov |
Bioisosteric Design Principles and Cyclobutane Scaffolds in Molecular Design
Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. patsnap.comnih.gov The cyclobutane ring itself can serve as a bioisostere for other structures, such as phenyl rings or larger cycloalkanes, offering improved physicochemical properties and metabolic stability. nih.gov
In recent years, drug discovery has seen a significant shift away from flat, aromatic (sp2-hybridized) molecules towards more three-dimensional, saturated (sp3-hybridized) structures. These "sp3-rich" molecules often exhibit improved solubility, metabolic stability, and selectivity, while also providing access to novel intellectual property. Small saturated carbocycles like cyclobutanes are considered privileged scaffolds for building sp3-rich molecules. researchgate.net The incorporation of this compound into a larger molecule increases its fraction of sp3-hybridized atoms (Fsp3), a key descriptor for three-dimensionality. This contributes to creating more complex and structurally diverse candidates in drug discovery programs. vu.nl
The puckered conformation of the cyclobutane ring is not planar. This seemingly subtle feature has profound implications for molecular design. The substituents on the ring are projected into distinct regions of three-dimensional space with well-defined angles and distances. By choosing the correct stereoisomer of a substituted cyclobutane like this compound, a chemist can precisely control the spatial relationship between the amine, ethoxy, and methoxy functionalities. This "vector positioning" is critical for optimizing interactions with the intricate surfaces of biological targets like enzymes or receptors. The rigidity of the cyclobutane scaffold ensures that these pendant groups are held in the desired orientation, a strategy known as conformational restriction, which can lead to improved biological activity. rsc.orgpharmablock.com The geometry of the scaffold provides biophysical signals that can direct molecular and cellular interactions. nih.gov
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying new drug leads. It begins by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then grown or combined to create more potent, lead-like molecules. vu.nl The cyclobutane moiety is an attractive, yet historically underrepresented, scaffold for FBDD. nih.gov Cyclobutane-containing fragments like this compound offer several advantages:
Three-Dimensionality : They provide non-flat starting points for fragment elaboration. vu.nl
Defined Vectors : The substituents provide clear, rigid vectors for growing the fragment into the binding pocket. nih.govresearchgate.net
Novelty : The relative scarcity of cyclobutane scaffolds in existing fragment libraries provides an opportunity to explore novel chemical space. nih.gov
The use of cyclobutane scaffolds in FBDD has been shown to be a viable starting point for the discovery of new inhibitors for various therapeutic targets. nih.govvu.nl
| Drug Design Principle | Application of Cyclobutane Scaffolds | Benefit |
| Bioisosterism | Replacing phenyl rings or gem-dimethyl groups. nih.gov | Improved physicochemical properties, metabolic stability. |
| Increasing sp3 Character | Incorporation into larger molecules. researchgate.net | Enhanced solubility, selectivity, and novelty. vu.nl |
| Conformational Restriction | Using the rigid ring to lock substituent positions. rsc.org | Reduced entropy loss upon binding, potentially higher potency. |
| Fragment-Based Discovery | Use as a core 3D fragment. nih.govvu.nl | Provides novel, rigid starting points with defined growth vectors. |
Development of Diverse Compound Libraries based on the Cyclobutane Amine Core
The cyclobutane ring, once considered synthetically challenging and underrepresented in medicinal chemistry, is now recognized as an attractive three-dimensional (3D) scaffold for creating novel compound libraries. nih.gov Its unique puckered structure and conformational rigidity offer distinct advantages over more common cyclic systems, providing a framework to explore chemical space in three dimensions. nih.govnih.gov The development of compound libraries based on the cyclobutane amine core is a strategic approach in fragment-based drug discovery (FBDD) and hit-to-lead optimization, aiming to generate molecules with improved pharmacological properties. nih.govresearchgate.net
The primary goal in designing these libraries is to achieve both chemical and spatial diversity. Synthetic strategies often revolve around a common, versatile intermediate that allows for diversification at multiple points. A notable example is the use of a 3-azido-cyclobutanone intermediate, which provides access to a wide range of functional groups and stereoisomers. nih.gov This approach enables the generation of diastereomerically-pure cis and trans isomers, which maximizes the shape diversity within the library while managing molecular complexity. nih.gov
Libraries based on the cyclobutane core often feature a variety of functional groups to explore different interactions with biological targets. Typically, these libraries are built to include functionalities such as secondary amines, amides, and sulfonamides. nih.gov The inclusion of the amine group is particularly significant due to its basicity and ability to form key hydrogen bonds, making it a crucial component in many pharmacologically active compounds. ontosight.ai
The design of these libraries is often guided by computational methods. Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis are used to ensure the resulting fragments possess high 3D character and diverse shapes, which are considered attractive features for fragment screening campaigns. nih.gov Property analyses of recently developed cyclobutane libraries have shown that they compare favorably to existing 3D fragment libraries in terms of their physicochemical properties and metabolic stability. nih.gov
Below is a table summarizing key aspects of developing compound libraries based on the cyclobutane amine core:
| Library Design Aspect | Strategy/Approach | Rationale |
| Core Scaffold | Cyclobutane | Provides a rigid, 3D framework, underrepresented in existing libraries. nih.govnih.gov |
| Key Intermediate | 3-Azido-cyclobutanone | Allows for versatile functionalization and access to multiple stereoisomers. nih.gov |
| Functional Diversity | Amines, Amides, Sulfonamides | Explores a range of potential biological interactions. nih.gov |
| Stereochemical Control | Generation of pure cis/trans isomers | Maximizes shape diversity and spatial exploration. nih.gov |
| Computational Guidance | PCA and PMI analysis | Ensures high 3D character and favorable physicochemical properties. nih.gov |
This systematic approach to library design, focusing on a central cyclobutane amine core, contributes valuable and unique chemical matter to the field of drug discovery, addressing the growing need for novel 3D fragments. nih.gov
Sustainable Synthesis and Green Chemistry Aspects in Cyclobutane Research
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of cyclobutane derivatives to minimize environmental impact. Traditional methods for constructing the four-membered ring often involve harsh conditions or hazardous reagents, prompting researchers to develop more sustainable alternatives. researchgate.net Key areas of focus include the use of renewable feedstocks, alternative energy sources, and environmentally benign reaction media.
One of the most prominent methods for cyclobutane synthesis is the [2+2] photocycloaddition. researchgate.net Green chemistry approaches have refined this technique by utilizing visible light photocatalysis, which avoids the need for high-energy UV radiation. researchgate.net The use of ruthenium(II) or iridium(III) based photocatalysts allows these reactions to proceed efficiently under mild conditions, often using simple visible light sources. researchgate.netorganic-chemistry.org Furthermore, continuous flow reactors are being employed for these photopolymerizations, which can decrease reaction times, improve molecular weight control of polymers, and enhance scalability compared to traditional batch reactions. nih.gov
Another significant advancement is the development of synthetic routes that utilize biomass-derived starting materials. For instance, maleic and fumaric acids, which can be produced from the fermentation of biomass, have been used as precursors for cyclobutane-1,2,3,4-tetracarboxylic acid. digitellinc.com This approach not only relies on a renewable feedstock but also employs ECO-UV (Energy-efficient, Cost-effective, and Operator-friendly) light sources, such as germicidal lamps, to drive the key cycloaddition step, further enhancing the green credentials of the process. digitellinc.com
Other green strategies in cyclobutane synthesis include:
C-H Functionalization: This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and improving atom economy. acs.org
Catalyst-Free Reactions: Certain strain-release-driven syntheses of substituted cyclobutanes can be performed without a catalyst, are scalable, and can be conducted in open air, simplifying the reaction setup and purification. researchgate.net
Solid-State Photochemistry: Using covalent templates like 1,8-dihydroxynaphthalene can enable highly selective photochemical reactions in the solid state, eliminating the need for solvents and providing single diastereomers in high yields. organic-chemistry.org
The table below compares traditional and green approaches to cyclobutane synthesis:
| Synthesis Aspect | Traditional Method | Green Chemistry Approach |
| Energy Source | High-energy UV light | Visible light photocatalysis, ECO-UV lamps. researchgate.netdigitellinc.com |
| Starting Materials | Petroleum-based olefins | Biomass-derived acids (e.g., maleic, fumaric). digitellinc.com |
| Reaction Media | Organic solvents | Solvent-free (solid-state) or aqueous conditions. organic-chemistry.org |
| Catalysis | Stoichiometric reagents | Photocatalysts, biocatalysis, or catalyst-free systems. researchgate.netresearchgate.net |
| Process Technology | Batch reactions | Continuous flow reactors for improved efficiency and scalability. nih.gov |
These advancements highlight a clear trend towards more environmentally responsible methods in cyclobutane chemistry, paving the way for the sustainable production of these valuable chemical building blocks.
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Cyclobutane Chemistry
The complexity of cyclobutane synthesis, with its potential for multiple stereoisomers and challenging reaction conditions, makes it a fertile ground for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing synthetic chemistry by enabling more accurate prediction of reaction outcomes and accelerating the optimization of reaction conditions. eurekalert.orgrjptonline.org
Reaction Prediction: Machine learning models, particularly neural networks, can be trained on large datasets of known chemical reactions to predict the products of new transformations. ijsea.com For cyclobutane chemistry, this means AI can help chemists anticipate the regioselectivity and stereoselectivity of [2+2] cycloadditions or other ring-forming reactions. eurekalert.org By analyzing the structural features of reactants, often encoded as molecular "fingerprints," these models can forecast the most likely outcome, saving significant time and resources that would otherwise be spent on trial-and-error experimentation. dartmouth.edu The ability of AI to learn from vast and complex datasets allows it to identify subtle patterns that may not be obvious to a human chemist. dartmouth.edu
Reaction Optimization: Beyond predicting the products, AI and ML are powerful tools for optimizing reaction conditions to maximize yield and purity. Bayesian optimization, an iterative algorithm, has proven to be particularly effective in this area. ucla.edu This method intelligently explores a multidimensional parameter space (including variables like temperature, catalyst loading, solvent, and concentration) to efficiently identify the optimal conditions with a minimal number of experiments. ucla.edu Studies have shown that Bayesian optimization can outperform human decision-making in terms of both efficiency and consistency. ucla.edu For the synthesis of complex cyclobutane derivatives, where multiple variables can influence the outcome, this approach offers a data-driven strategy to rapidly refine synthetic protocols. beilstein-journals.org
The integration of AI with automated laboratory systems further enhances its impact. Robotic platforms can perform a series of experiments suggested by an optimization algorithm, feeding the results back into the model to inform the next round of experiments. ijsea.com This closed-loop approach creates a highly efficient cycle of prediction, experimentation, and learning.
Key applications of AI/ML in cyclobutane chemistry are summarized in the table below:
| Application Area | AI/ML Technique | Objective |
| Forward Prediction | Neural Networks, Graph Neural Networks | Predict the products, yield, and stereochemistry of cyclobutane-forming reactions. rjptonline.orgijsea.com |
| Retrosynthesis | Template-based models, Tree search algorithms | Propose novel and efficient synthetic routes to target cyclobutane molecules. researchgate.net |
| Condition Optimization | Bayesian Optimization, Random Forest | Identify optimal reaction parameters (temperature, solvent, catalyst) to maximize yield. ucla.edubeilstein-journals.org |
| Mechanism Elucidation | Integration with quantum chemical calculations | Provide deeper insights into complex reaction pathways and transition states. ijsea.com |
As the quality and quantity of chemical reaction data continue to grow, the predictive power and utility of AI and machine learning in cyclobutane chemistry are expected to expand, further accelerating the discovery and development of novel molecules based on this important scaffold. rjptonline.orgbeilstein-journals.org
Q & A
Q. What are the standard protocols for synthesizing 3-Ethoxy-2-methoxycyclobutan-1-amine, and how is its purity validated?
- Methodological Answer : The synthesis involves multi-step reactions starting from cyclobutane derivatives. A common route includes:
Ring functionalization : Introducing ethoxy and methoxy groups via nucleophilic substitution under controlled conditions (e.g., anhydrous solvents, 40–60°C) .
Amine group introduction : Reductive amination or catalytic hydrogenation, often using Pd/C or Raney Ni .
Purity Validation :
- NMR Spectroscopy : Confirms substitution patterns (e.g., δ 3.3–3.7 ppm for methoxy/ethoxy protons) .
- Mass Spectrometry (MS) : Validates molecular weight (expected [M+H]⁺ at m/z 142.1) .
- HPLC : Assesses purity (>95% for pharmacological studies) .
Q. How do the structural features of this compound influence its chemical reactivity?
- Methodological Answer : The cyclobutane ring imposes steric strain, increasing susceptibility to ring-opening reactions. The ethoxy and methoxy groups:
- Electron-donating effects : Stabilize carbocation intermediates in SN1 reactions .
- Steric hindrance : Limits nucleophilic attack at the 1-amine position, favoring regioselective modifications (e.g., acylation at the amine) .
Example: Reaction with acetic anhydride yields N-acetyl derivatives selectively .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies often report discrepancies due to:
- pH-dependent degradation : Hydrolysis of the cyclobutane ring occurs below pH 3 (e.g., HCl-mediated cleavage) but is stable at pH 5–8 .
- Analytical interference : Degradation products (e.g., methoxyethanol) may co-elute in HPLC, requiring tandem MS for resolution .
Recommended Protocol : - Use buffered solutions (pH 7.4) for biological assays.
- Monitor stability via UV-Vis spectroscopy (λ~270 nm for intact compound) .
Q. What strategies are recommended for elucidating the biological mechanisms of this compound in neurotransmitter systems?
- Methodological Answer : Preliminary studies suggest serotonin receptor modulation, but target specificity remains unclear . Advanced approaches include:
- Radioligand binding assays : Screen against 5-HT₁A/₂A receptors using [³H]-WAY-100635 .
- Molecular Dynamics (MD) simulations : Model interactions with receptor binding pockets (e.g., hydrophobic interactions with ethoxy groups) .
- Knockout models : Validate receptor-specific effects in 5-HT₁A⁻/⁻ mice .
Q. How does the compound’s stereochemistry impact its pharmacokinetic profile, and what analytical methods are suitable for enantiomeric resolution?
- Methodological Answer : The 1-amine chiral center influences absorption and metabolism.
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
- Pharmacokinetic profiling : Compare AUC and t₁/₂ of enantiomers in rodent plasma via LC-MS/MS .
Critical Analysis of Evidence
- Synthesis Protocols : and agree on multi-step routes but differ in catalyst choice (Pd/C vs. Raney Ni), impacting scalability .
- Biological Mechanisms : Preliminary data () lack specificity; advanced studies require integration of in silico and in vivo models .
- Contradictions : Stability data discrepancies ( vs. 3) highlight the need for standardized pH conditions in assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
